molecular formula C6H7BBrNO2 B6310071 2-Bromo-4-methylpyridine-3-boronic acid CAS No. 2096334-09-5

2-Bromo-4-methylpyridine-3-boronic acid

Cat. No. B6310071
CAS RN: 2096334-09-5
M. Wt: 215.84 g/mol
InChI Key: GMCPMHQORWIMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methylpyridine-3-boronic acid (2BMPA) is an organic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. 2BMPA is a boronic acid derivative that can be used in a variety of organic and medicinal synthesis processes. This compound has been used in the synthesis of a variety of pharmaceuticals, polymers, and other organic compounds. Additionally, 2BMPA has been used as a catalyst for the synthesis of various polymers and as a reagent for the synthesis of various compounds.

Mechanism of Action

2-Bromo-4-methylpyridine-3-boronic acid acts as a catalyst for the synthesis of various polymers and as a reagent for the synthesis of various compounds. Additionally, this compound has been used to study the structure and function of various proteins and enzymes. The mechanism of action of this compound is not fully understood, but it is believed that the boronic acid moiety of this compound is responsible for its catalytic activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidative, anti-diabetic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Bromo-4-methylpyridine-3-boronic acid has several advantages when used in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is a stable compound that can be stored for long periods of time. Third, it is a versatile compound that can be used in a variety of organic synthesis and biochemistry experiments. However, this compound also has some limitations. It is not a very water-soluble compound, so it may not be suitable for use in experiments involving aqueous solutions. Additionally, this compound is a toxic compound and should be handled with care.

Future Directions

There are a variety of potential future directions for research on 2-Bromo-4-methylpyridine-3-boronic acid. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done on the mechanism of action of this compound and its potential applications in medicinal and pharmaceutical synthesis. Finally, further research could be done on the synthesis of this compound and its potential applications in the synthesis of polymers and other compounds.

Synthesis Methods

2-Bromo-4-methylpyridine-3-boronic acid can be synthesized from the reaction of 4-methylpyridine and 2-bromoboronic acid. The reaction of these two compounds produces this compound in a two-step process. In the first step, 4-methylpyridine is reacted with 2-bromoboronic acid to produce an imine intermediate. In the second step, the imine intermediate is reacted with an acid to produce this compound.

Scientific Research Applications

2-Bromo-4-methylpyridine-3-boronic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a catalyst for the synthesis of various polymers, as a reagent for the synthesis of various compounds, and as a reagent for the synthesis of various pharmaceuticals. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

(2-bromo-4-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCPMHQORWIMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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